molecular formula C13H19NS B13079153 4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B13079153
M. Wt: 221.36 g/mol
InChI Key: VHOZICVKYONWJA-UHFFFAOYSA-N
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Description

4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is an organic compound characterized by a unique nitrogen and sulfur heterocyclic structure. This compound is known for its high thermal stability and is commonly used as an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of N-(2-thienylmethyl)cyclohexylamine with formaldehyde under acidic conditions. The reaction is carried out in the presence of ethanol and hydrogen chloride, which facilitates the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization and filtration to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as a precursor in the synthesis of antithrombotic agents such as clopidogrel.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. In the case of its use as an intermediate for antithrombotic agents, it acts by inhibiting platelet aggregation through the blockade of the P2Y12 receptor on platelets. This prevents the binding of adenosine diphosphate (ADP), thereby reducing platelet activation and aggregation .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
  • N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide
  • 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine

Uniqueness

4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals that require such structural features .

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

4-cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C13H19NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h7,9-10,13-14H,1-6,8H2

InChI Key

VHOZICVKYONWJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C3=C(CCN2)SC=C3

Origin of Product

United States

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